1-(2-Bromo-1-fluoroethyl)-3-methoxybenzene
Overview
Description
1-(2-Bromo-1-fluoroethyl)-3-methoxybenzene is an organic compound with the molecular formula C9H10BrFO It is a derivative of benzene, where the benzene ring is substituted with a bromo-fluoroethyl group and a methoxy group
Scientific Research Applications
1-(2-Bromo-1-fluoroethyl)-3-methoxybenzene has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Bromo-1-fluoroethyl)-3-methoxybenzene typically involves the following steps:
Starting Materials: The synthesis begins with 3-methoxybenzene (anisole) as the starting material.
Bromination: Anisole undergoes bromination using bromine (Br2) in the presence of a catalyst such as iron (Fe) to introduce a bromine atom at the ortho or para position relative to the methoxy group.
Fluorination: The brominated intermediate is then subjected to fluorination using a fluorinating agent such as potassium fluoride (KF) or cesium fluoride (CsF) to replace one of the hydrogen atoms with a fluorine atom.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Bromo-1-fluoroethyl)-3-methoxybenzene can undergo various chemical reactions, including:
Substitution Reactions: The bromo and fluoro groups can be substituted with other nucleophiles under appropriate conditions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The bromo and fluoro groups can be reduced to form the corresponding hydrocarbons.
Common Reagents and Conditions:
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products:
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of the corresponding hydrocarbons.
Mechanism of Action
The mechanism of action of 1-(2-Bromo-1-fluoroethyl)-3-methoxybenzene involves its interaction with molecular targets such as enzymes or receptors. The bromo and fluoro groups can participate in halogen bonding, while the methoxy group can engage in hydrogen bonding or hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
1-(2-Bromo-1-fluoroethyl)-3-methylbenzene: Similar structure but with a methyl group instead of a methoxy group.
1-(2-Bromo-1-fluoroethyl)benzene: Lacks the methoxy group, making it less polar.
1-(2-Bromo-1-chloroethyl)-3-methoxybenzene: Similar structure but with a chlorine atom instead of a fluorine atom.
Uniqueness: 1-(2-Bromo-1-fluoroethyl)-3-methoxybenzene is unique due to the presence of both bromo and fluoro groups, which can participate in distinct chemical interactions. The methoxy group also adds to its versatility by providing additional sites for chemical modification and interaction with biological targets.
Properties
IUPAC Name |
1-(2-bromo-1-fluoroethyl)-3-methoxybenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrFO/c1-12-8-4-2-3-7(5-8)9(11)6-10/h2-5,9H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBXGRNGFEZIBDX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(CBr)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrFO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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